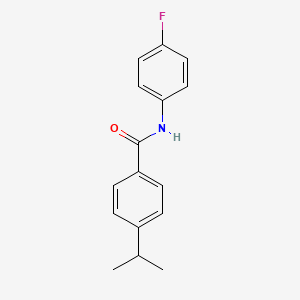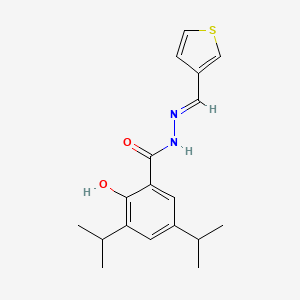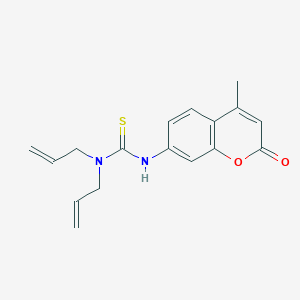
3,7-dimethyl-2-(4-morpholinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyl-2-(4-morpholinyl)quinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to understand the mechanisms of glutamate neurotransmission.
Mecanismo De Acción
3,7-dimethyl-2-(4-morpholinyl)quinoline blocks the action of glutamate at the ionotropic glutamate receptor by binding to the receptor's ion channel. It acts as a non-competitive antagonist, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of glutamate-mediated excitatory neurotransmission.
Biochemical and Physiological Effects:
3,7-dimethyl-2-(4-morpholinyl)quinoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects against glutamate-induced excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7-dimethyl-2-(4-morpholinyl)quinoline is a potent and selective antagonist of the ionotropic glutamate receptor. It has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has been shown to have neuroprotective effects against glutamate-induced excitotoxicity. However, 3,7-dimethyl-2-(4-morpholinyl)quinoline has some limitations for lab experiments. It is a synthetic compound that is not found in nature, which means that it may not accurately represent the physiological effects of endogenous glutamate. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has a short half-life, which means that it may require frequent administration in experiments.
Direcciones Futuras
3,7-dimethyl-2-(4-morpholinyl)quinoline has been widely used in scientific research, and there are several future directions that can be explored. One potential direction is to investigate the role of 3,7-dimethyl-2-(4-morpholinyl)quinoline in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another potential direction is to explore the use of 3,7-dimethyl-2-(4-morpholinyl)quinoline in combination with other drugs to enhance its neuroprotective effects. Moreover, future research can investigate the potential of 3,7-dimethyl-2-(4-morpholinyl)quinoline as a therapeutic agent for other conditions such as chronic pain and depression.
Métodos De Síntesis
3,7-dimethyl-2-(4-morpholinyl)quinoline is synthesized through a multi-step process involving the reaction of 2-chloro-3,6-dimethylquinoline with morpholine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3,7-dimethyl-2-(4-morpholinyl)quinoline.
Aplicaciones Científicas De Investigación
3,7-dimethyl-2-(4-morpholinyl)quinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. Moreover, 3,7-dimethyl-2-(4-morpholinyl)quinoline has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-(3,7-dimethylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-3-4-13-10-12(2)15(16-14(13)9-11)17-5-7-18-8-6-17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELKCSXCRNZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5541295 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)


![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)

![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)

![2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5882883.png)